REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:14][C:15]#[N:16])=[C:4]([C:10]([Cl:13])=[CH:11][CH:12]=1)[C:5](OCC)=[O:6].[BH4-].[Na+]>C(O)C.O.O.O.O.O.O.[Co](Cl)Cl>[Cl:1][C:2]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:4]2[C:3]=1[CH2:14][CH2:15][NH:16][C:5]2=[O:6] |f:1.2,4.5.6.7.8.9.10|
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Name
|
|
Quantity
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66.3 g
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Type
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reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=O)OCC)C(=CC1)Cl)CC#N
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Name
|
|
Quantity
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1.5 L
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
166 g
|
Type
|
catalyst
|
Smiles
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O.O.O.O.O.O.[Co](Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
refluxed overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
The resulting suspension was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated in vacuo
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Type
|
STIRRING
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Details
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The solids in the filter cake were stirred in ethyl acetate (600 mL)
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Type
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FILTRATION
|
Details
|
filtered again
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Type
|
ADDITION
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Details
|
The combined filtrates were added to the original filtrate residue
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Type
|
WASH
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Details
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this organic solution washed with water (800 mL) and saturated aqueous sodium chloride solution (800 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2CCNC(C2=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.3 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |